molecular formula C16H24BNO3 B1598200 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine CAS No. 1050505-83-3

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No.: B1598200
CAS No.: 1050505-83-3
M. Wt: 289.2 g/mol
InChI Key: SDDCPMOHGICXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a high-value boronic acid ester serving as a crucial building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds . In this mechanism, the compound acts as an organoboron nucleophile, transmetallating with a palladium catalyst to couple with a wide range of organic electrophiles, such as aryl or vinyl halides. This reaction is indispensable in medicinal chemistry for constructing biaryl scaffolds found in active pharmaceutical ingredients and in materials science for creating advanced organic polymers . The integration of the morpholine moiety, a common pharmacophore, enhances the molecule's utility in drug discovery, potentially contributing to solubility and biological activity. This compound is strictly intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling, as this material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-6-8-14(13)18-9-11-19-12-10-18/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDCPMOHGICXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400620
Record name 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050505-83-3
Record name 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing organic molecule known for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • CAS Number : 1033752-94-1
  • Molecular Formula : C26H25BO4
  • Molecular Weight : 412.29 g/mol
  • Chemical Structure : The compound features a morpholine ring substituted with a phenyl group that contains a boronate ester moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the boron atom in its structure. Boron compounds have been associated with various biological functions, including:

  • Enzyme Inhibition : Boronates can interact with enzymes through covalent bonding, leading to inhibition. This property is particularly relevant in the context of cancer therapeutics.
  • Cell Proliferation Modulation : Studies indicate that compounds containing boron can influence cell proliferation pathways, potentially offering therapeutic benefits in oncology.

Anticancer Activity

Several studies have demonstrated the anticancer potential of boron-containing compounds. For instance:

  • A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.126Apoptosis induction
A549 (Lung)0.200Cell cycle arrest
HeLa (Cervical)0.150Inhibition of proliferation

Antimicrobial Activity

Research has also explored the antimicrobial properties of boron-containing compounds:

  • A derivative demonstrated moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported between 4–8 µg/mL .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the safety profile and efficacy of new compounds:

  • In vivo studies using Sprague-Dawley rats indicated that the compound had a moderate bioavailability with a maximum concentration (CmaxC_{max}) of approximately 592 ± 62 mg/mL .
  • Toxicity assessments revealed acceptable safety margins at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer treated with a morpholine-based boron compound showed promising results in tumor reduction and overall survival rates .
  • Case Study on Infectious Diseases :
    • In a study targeting drug-resistant tuberculosis strains, patients receiving treatment with a boronate derivative exhibited improved outcomes compared to standard therapies .

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Delivery
The boron-containing moiety in this compound enhances its ability to form stable complexes with biomolecules. This property is exploited in targeted drug delivery systems where the compound can act as a carrier for anticancer drugs. Studies have demonstrated that boron compounds can improve the solubility and bioavailability of therapeutic agents .

Anticancer Activity
Research has indicated that derivatives of boron compounds exhibit significant anticancer activity. The incorporation of morpholine enhances the pharmacokinetic properties of the drug candidates derived from this compound, making them more effective against various cancer cell lines .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in OLEDs due to its electron-donating properties. The tetramethyl dioxaborolane group facilitates charge transport within the organic layers of OLEDs, improving efficiency and stability .

Porous Organic Frameworks (POFs)
Research into porous materials has shown that incorporating this compound into frameworks can enhance gas adsorption properties. The presence of boron increases the interaction with gases such as CO₂ and H₂, making it suitable for applications in carbon capture technologies .

Organic Synthesis

Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to participate in these reactions allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings Reference
Targeted Drug DeliveryDemonstrated enhanced solubility and bioavailability when used as a drug carrier
Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines
OLED EfficiencyImproved charge transport leading to higher luminance
Gas AdsorptionEnhanced CO₂ capture capabilities compared to traditional materials
Cross-Coupling ReactionsEffective in forming C-C bonds with various substrates

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The dioxaborolane group facilitates transmetallation steps, while the morpholine moiety enhances solubility in polar solvents .

Key Reaction Example
Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide under Suzuki conditions produced a biphenyl derivative with 71% yield :

Reactant Conditions Catalyst/Reagents Yield
Bromobenzamide derivative + 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine1,4-dioxane/water, 100°C, 4 h, inert atmospherePd(PPh₃)₄, Na₂CO₃71%

Mechanistic Insights

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

  • Transmetallation : Boronic ester transfers the aryl group to Pd.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes regioselective electrophilic substitution. Fluorination and trifluoromethylation have been demonstrated at the para-position relative to the boronic ester .

Example Reaction

text
This compound + CF₃I → 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

Conditions : CuI, K₂CO₃, DMF, 80°C .

Hydrolysis to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or basic conditions to form the corresponding boronic acid, a versatile intermediate in synthesis.

Reaction

C16H22BNO3+H2OC10H12BNO3+2C5H12O2\text{C}_{16}\text{H}_{22}\text{BNO}_3 + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{12}\text{BNO}_3 + 2\text{C}_5\text{H}_{12}\text{O}_2

Conditions : 0.1 M HCl, 25°C, 2 h.

Functionalization of the Morpholine Moiety

The morpholine nitrogen participates in alkylation and acylation reactions. For example:

N-Alkylation with Ethyl Bromide

Morpholine-Bpin+CH3CH2BrN-Ethyl morpholine-Bpin\text{Morpholine-Bpin} + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{N-Ethyl morpholine-Bpin}

Conditions : K₂CO₃, DMF, 60°C, 12 h .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly at pH < 3 or > 10.

  • Steric Effects : Tetramethyl groups on the dioxaborolane ring hinder undesired side reactions .

Comparative Reactivity with Analogues

Compound Reactivity Yield in Suzuki Coupling
This compoundHigh (electron-rich aryl group)65–75%
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholineModerate (meta-substitution effect)50–60%
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholineLow (steric hindrance from ethyl group)40–45%

Preparation Methods

Borylation of Halogenated Phenyl Morpholine Derivatives

  • Starting from a halogenated phenyl morpholine (e.g., bromophenylmorpholine), palladium-catalyzed Miyaura borylation is employed.
  • Typical reagents include bis(pinacolato)diboron, a palladium catalyst (Pd(dppf)Cl2 or Pd(PPh3)4), and a base such as potassium acetate or potassium carbonate.
  • The reaction is carried out in solvents like dioxane or dimethylformamide (DMF) at elevated temperatures (80–100°C).
  • This route allows direct introduction of the pinacol boronate ester onto the aromatic ring bearing the morpholine substituent.

Nucleophilic Aromatic Substitution (SNAr)

  • In cases where the aromatic ring contains electron-withdrawing substituents (e.g., fluorine), morpholine can be introduced via SNAr on halogenated aryl boronic esters.
  • The reaction typically uses polar aprotic solvents (e.g., DMF) and a base (e.g., potassium phosphate) at moderate temperatures (60–80°C).
  • This method is advantageous for introducing morpholine without affecting the boronic ester functionality.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature -15°C to 100°C depending on step Low temperatures in coupling to avoid boronate hydrolysis; higher temperatures for borylation
Solvents Dichloromethane, dioxane, DMF Choice influences solubility and reaction rate
Catalysts Pd(PPh3)4, Pd(dppf)Cl2 Palladium catalysts facilitate borylation
Bases Triethylamine, potassium carbonate, potassium phosphate Neutralize acids and promote coupling
Reaction Time Minutes to several hours Controlled to optimize yield and minimize side reactions

Challenges and Considerations

  • Boronic Ester Stability: The pinacol boronate ester is sensitive to hydrolysis, especially under acidic or aqueous conditions, requiring inert atmosphere and dry solvents.
  • Side Reactions: Deborylation and homocoupling can reduce yield; precise stoichiometry and temperature control are critical.
  • Purification: Silica gel chromatography or recrystallization is necessary to achieve >90% purity.
  • Scale-up: Industrial processes may employ continuous flow reactors to improve yield and reproducibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
Amide coupling of activated ester with aminoethyl morpholine 4-carboxyphenylboronic acid pinacol ester Triethylamine, isobutyl chloroformate -15 to 20°C, DCM 53% Mild conditions, straightforward Moderate yield
Pd-catalyzed Miyaura borylation of halogenated phenyl morpholine Halogenated phenyl morpholine Bis(pinacolato)diboron, Pd catalyst, base 80–100°C, dioxane/DMF Variable (60-85%) Direct boronate introduction Requires Pd catalyst, higher temp
SNAr reaction of halogenated boronic ester with morpholine Halogenated phenyl boronic ester Morpholine, base 60–80°C, DMF Variable Mild morpholine introduction Limited to activated aryl halides

Q & A

Q. What are the optimized synthetic protocols for 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a two-step palladium-catalyzed coupling using triphenylamine (TPA) as a donor moiety has been reported, with yields up to 27% using hexanes/EtOAc (2:1 + 0.25% Et3_3N) for column purification . Alternative routes involve multi-step procedures starting from halogenated intermediates, such as bromo- or chloro-substituted aryl precursors, with yields varying between 21% and 65% depending on the starting material and reaction conditions (e.g., K2_2CO3_3/DMSO systems) .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

  • 1^1H/13^{13}C NMR : To confirm the presence of the morpholine ring (δ ~3.7 ppm for N–CH2_2 protons) and boronic ester signals (δ ~1.3 ppm for tetramethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C17_{17}H25_{25}BNO4_4) and isotopic pattern matching .
  • Chromatography : Silica gel columns with hexanes/EtOAC gradients are effective for purification, as residual boron-containing byproducts can complicate analysis .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

  • Suzuki-Miyaura couplings : To construct biaryl motifs in donor–π–acceptor (D–π–A) dyads for materials science (e.g., organic LEDs) .
  • Pharmaceutical intermediates : For synthesizing kinase inhibitors or heterocyclic scaffolds via subsequent functionalization (e.g., coupling with chloropyrimidines) .

Advanced Research Questions

Q. How does the electron-donating morpholine group influence the reactivity of the boronic ester in cross-coupling reactions?

The morpholine substituent enhances electron density at the boron center, increasing its nucleophilicity and accelerating transmetallation in Pd-catalyzed couplings. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky electrophiles. Computational studies suggest that the nitrogen lone pair in morpholine contributes to resonance stabilization of the boronate intermediate .

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?

Common issues and solutions include:

  • Protodeboronation : Minimized by using anhydrous solvents, inert atmospheres, and additives like Cs2_2CO3_3 .
  • Catalyst optimization : Pd(PPh3_3)4_4 or SPhos ligands improve turnover in sterically hindered systems .
  • Purification challenges : Residual Pd can be removed via activated charcoal treatment or SPE cartridges .

Q. How can the electronic properties of this compound be tailored for specific applications?

Substituent effects can be modulated via:

  • Morpholine modification : Replacing morpholine with thiomorpholine or its dioxide derivative alters electron donation and solubility .
  • Boron hybridization : Introducing electron-withdrawing groups (e.g., –CN, –CF3_3) on the aryl ring adjusts the Lewis acidity of boron, impacting its reactivity in C–H borylation .

Q. What are the implications of contradictory yield data in published syntheses?

Discrepancies in yields (e.g., 27% vs. 65%) arise from:

  • Starting material purity : Halogenated precursors (Br vs. Cl) significantly affect reaction kinetics .
  • Catalyst loading : Higher Pd concentrations (1–5 mol%) improve yields but increase costs and purification difficulty .
  • Temperature control : Exothermic reactions may require precise thermal management to avoid side reactions .

Methodological Insights

Q. What is the role of triethylamine (Et3_33​N) in the purification of this compound?

Et3_3N (0.25% v/v) is added to eluents during column chromatography to neutralize acidic byproducts (e.g., boric acid) and prevent decomposition of the boronic ester .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can map electron density distributions, predict regioselectivity in cross-couplings, and optimize ligand–substrate interactions. For example, studies on analogous boronic esters have validated the impact of para-substituents on transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.